molecular formula C12H15ClO3 B8467126 3-(3-Chloropropoxy)benzoic acid ethyl ester

3-(3-Chloropropoxy)benzoic acid ethyl ester

Cat. No. B8467126
M. Wt: 242.70 g/mol
InChI Key: LTCHKFQMPAGJLR-UHFFFAOYSA-N
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Patent
US08759520B2

Procedure details

To a solution of ethyl-3-hydroxybenzoate (5.0 g, 30 mmol) in acetone (250 ml) at rt was added 1-bromo-3-chloro-propane (5.67 g, 36 mmol) and K2CO3 (12.4 g, 90 mmol). The resulting suspension was heated to reflux where it was maintained for 25 h. After this time, the mixture was concentrated under reduced pressure and the resulting solid was partitioned between H2O and EtOAc. The organic phase was separated and the aqueous phase was extracted with additional EtOAc. The combined organic fractions were washed with 1N HCl and brine, dried (Na2SO4), filtered and concentrated under reduced pressure to provide the crude product. Purification by chromatography on silica eluting with 5% EtOAc/hexane gave 3-(3-chloro-propoxy)-benzoic acid ethyl ester as a colourless oil (5.0 g, 68%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[CH:6]=1)[CH3:2].Br[CH2:14][CH2:15][CH2:16][Cl:17].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:14][CH2:15][CH2:16][Cl:17])[CH:6]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)O)=O
Name
Quantity
5.67 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
12.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where it
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 25 h
Duration
25 h
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid was partitioned between H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with additional EtOAc
WASH
Type
WASH
Details
The combined organic fractions were washed with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide the crude product
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica eluting with 5% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC=C1)OCCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.